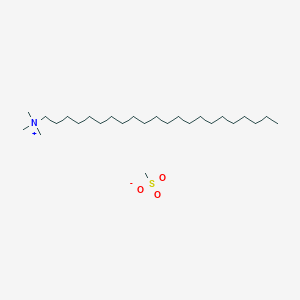
N,N,N-Trimethyldocosan-1-aminium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyldocosan-1-aminium methanesulfonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which makes it effective in reducing surface tension and acting as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyldocosan-1-aminium methanesulfonate typically involves the quaternization of docosylamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting quaternary ammonium salt is then treated with methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of more efficient mixing and heating systems.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyldocosan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and hydroxides are commonly used in substitution reactions.
Major Products
Oxidation: N,N,N-Trimethyldocosan-1-aminium N-oxide.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
N,N,N-Trimethyldocosan-1-aminium methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, fabric softeners, and disinfectants.
Mechanism of Action
The primary mechanism of action of N,N,N-Trimethyldocosan-1-aminium methanesulfonate is its ability to disrupt cell membranes. The long hydrophobic chain inserts into lipid bilayers, while the positively charged nitrogen interacts with negatively charged components of the cell membrane. This leads to increased permeability and eventual cell lysis. The compound also interferes with microbial metabolic processes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyldocosan-1-aminium chloride
- N,N,N-Trimethyldocosan-1-aminium bromide
- N,N,N-Trimethyldocosan-1-aminium sulfate
Uniqueness
N,N,N-Trimethyldocosan-1-aminium methanesulfonate is unique due to its specific counterion, methanesulfonate, which can influence its solubility and reactivity compared to other quaternary ammonium salts. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.
Properties
CAS No. |
463965-85-7 |
|---|---|
Molecular Formula |
C26H57NO3S |
Molecular Weight |
463.8 g/mol |
IUPAC Name |
docosyl(trimethyl)azanium;methanesulfonate |
InChI |
InChI=1S/C25H54N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;1-5(2,3)4/h5-25H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
FKAKMJQLAUGNIS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
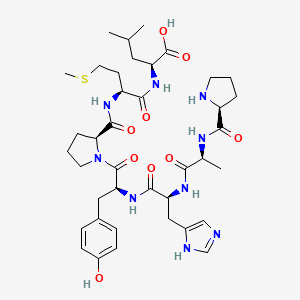
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
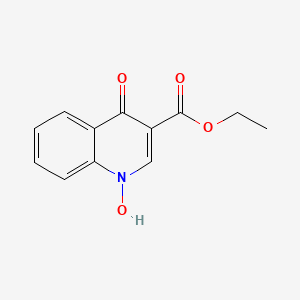
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
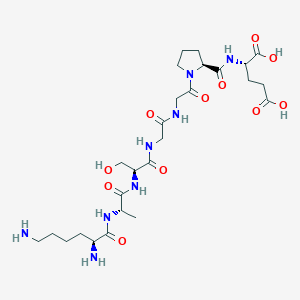
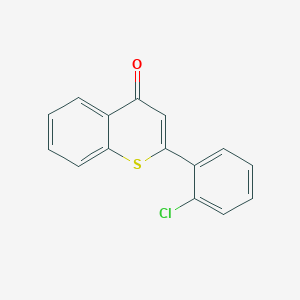
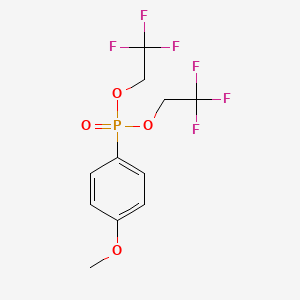
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
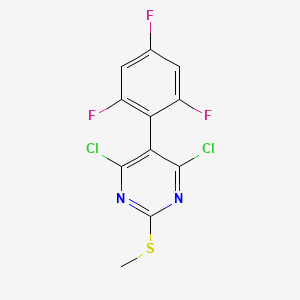
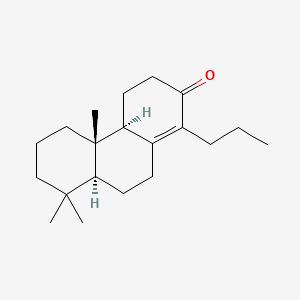
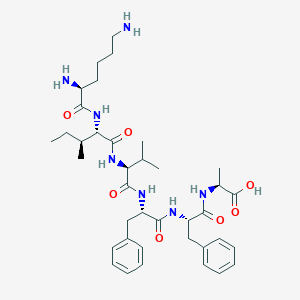
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
